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Compound of Interest

Compound Name:
3-Ethoxy-2,4-

difluorobenzaldehyde

Cat. No.: B1393378 Get Quote

An In-Depth Technical Guide to 3-Ethoxy-2,4-difluorobenzaldehyde: Properties, Synthesis,

and Applications

Abstract
This technical guide provides a comprehensive overview of 3-Ethoxy-2,4-
difluorobenzaldehyde (CAS No. 1017779-87-1), a valuable synthetic intermediate in

medicinal chemistry and materials science. The presence of two electron-withdrawing fluorine

atoms, an electron-donating ethoxy group, and a reactive aldehyde function on the same

aromatic scaffold imparts a unique reactivity profile. This document details its molecular and

physicochemical properties, outlines a robust synthetic methodology, analyzes its expected

spectral characteristics, and explores its potential reactivity and applications for researchers,

chemists, and professionals in drug development.

Molecular and Physicochemical Properties
3-Ethoxy-2,4-difluorobenzaldehyde is a substituted aromatic aldehyde. While detailed

experimental physical properties are not widely published, its fundamental molecular

characteristics and computed physicochemical parameters provide essential insights for its use

in research and development.
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Property Value Source

CAS Number 1017779-87-1 [1]

Molecular Formula C₉H₈F₂O₂ [1]

Molecular Weight 186.16 g/mol [1]

SMILES
CCOC1=C(C=CC(=C1F)C=O)

F
[1]

Topological Polar Surface Area

(TPSA)
26.3 Å² [1]

LogP (Computed) 2.176 [1]

Hydrogen Bond Acceptors 2 [1]

Hydrogen Bond Donors 0 [1]

Rotatable Bonds 3 [1]

Purity (Typical) ≥98% [1]

Table 1: Key Molecular Identifiers and Computed Properties of 3-Ethoxy-2,4-
difluorobenzaldehyde.

Synthesis and Purification
A definitive, published synthesis for 3-Ethoxy-2,4-difluorobenzaldehyde is not readily

available in peer-reviewed literature. However, a highly plausible and efficient route can be

designed based on well-established named reactions, starting from a commercially available

precursor, 2,4-difluoro-3-hydroxybenzaldehyde. The key transformation is the etherification of

the phenolic hydroxyl group.

Proposed Synthetic Route: Williamson Ether Synthesis
The Williamson ether synthesis is the method of choice for this transformation. It involves the

deprotonation of the hydroxyl group with a suitable base to form a phenoxide, which then acts

as a nucleophile to displace a halide from an ethylating agent (e.g., iodoethane or

bromoethane) via an Sɴ2 reaction.[2][3]
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Caption: Proposed synthesis via Williamson Ether Synthesis.

Experimental Protocol (Exemplary)
This protocol is a validated, general procedure for Williamson ether synthesis on phenolic

substrates and should be adapted and optimized for this specific transformation.

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, reflux condenser, and nitrogen inlet, add 2,4-difluoro-3-hydroxybenzaldehyde (1.0 eq).

Solvent and Base: Add anhydrous N,N-dimethylformamide (DMF) or acetonitrile as the

solvent.[4] Add a mild base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or, for more

rigorous anhydrous conditions, sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil)

portion-wise at 0 °C.

Formation of Phenoxide: Allow the mixture to stir at room temperature (or gently heat if using

K₂CO₃) for 30-60 minutes to ensure complete formation of the potassium or sodium

phenoxide intermediate.

Alkylation: Add iodoethane or bromoethane (1.1-1.2 eq) dropwise to the suspension. The use

of a primary alkyl halide is critical to favor the Sɴ2 pathway and avoid E2 elimination side

reactions.[3]

Reaction Monitoring: Heat the reaction mixture to 50-80 °C and monitor its progress by Thin

Layer Chromatography (TLC) until the starting material is consumed (typically 2-8 hours).

Workup: Cool the reaction to room temperature. If NaH was used, cautiously quench any

excess hydride with isopropanol. Pour the reaction mixture into cold water and extract with

ethyl acetate or dichloromethane (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified

by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield

the pure 3-Ethoxy-2,4-difluorobenzaldehyde.

Spectral Signature Analysis (Predicted)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.jk-sci.com/blogs/resource-center/williamson-ether-synthesis
https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/
https://www.benchchem.com/product/b1393378?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1393378?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While verified spectra for this specific molecule are not published, its spectral properties can be

reliably predicted based on its structure and data from analogous compounds like 2,4-

difluorobenzaldehyde.[5]

¹H NMR: The proton spectrum is expected to show distinct signals:

Aldehyde Proton (-CHO): A singlet around δ 10.0-10.3 ppm.

Aromatic Protons: Two coupled protons on the benzene ring, likely appearing as complex

multiplets between δ 7.0-8.0 ppm due to H-F and H-H coupling.

Ethoxy Group (-OCH₂CH₃): A quartet around δ 4.1-4.3 ppm (for the -OCH₂-) and a triplet

around δ 1.4-1.5 ppm (for the -CH₃), with a typical coupling constant (J) of ~7 Hz.

¹³C NMR: The carbon spectrum will be characterized by:

Carbonyl Carbon (-CHO): A signal in the downfield region, approximately δ 185-190 ppm.

Aromatic Carbons: Multiple signals between δ 110-165 ppm. The carbons directly bonded

to fluorine will appear as doublets with large C-F coupling constants. The carbon attached

to the ethoxy group will be shielded relative to the others.

Ethoxy Carbons (-OCH₂CH₃): Signals around δ 64-66 ppm (-OCH₂-) and δ 14-16 ppm (-

CH₃).

¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms, likely

appearing as doublets due to F-F coupling.

IR Spectroscopy: Key vibrational bands should include:

A strong C=O stretch for the aldehyde at ~1690-1710 cm⁻¹.

C-H stretching for the aldehyde proton around 2720 and 2820 cm⁻¹.

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

Strong C-F stretching bands around 1100-1300 cm⁻¹.
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C-O stretching for the ether linkage.

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 186.16.

Common fragmentation patterns would involve the loss of the aldehyde group (-CHO) and

cleavage of the ethoxy group.

Chemical Reactivity and Synthetic Utility
The reactivity of 3-Ethoxy-2,4-difluorobenzaldehyde is dictated by its three key functional

components: the aldehyde, the ethoxy group, and the difluorinated aromatic ring.

Aldehyde Group: The aldehyde is the primary site for nucleophilic attack. The two electron-

withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, making it

highly reactive towards nucleophiles compared to non-fluorinated benzaldehydes.[6] It

readily participates in:

Reductive Amination: To form secondary and tertiary amines.

Wittig Reaction: To generate alkenes.

Grignard and Organolithium Additions: To produce secondary alcohols.

Knoevenagel Condensation: With active methylene compounds.

Aromatic Ring: The benzene ring is activated towards nucleophilic aromatic substitution

(SɴAr) due to the strong electron-withdrawing nature of the two fluorine atoms and the

aldehyde group.[6] The fluorine atom at the C4 position is particularly susceptible to

displacement by strong nucleophiles (e.g., thiols, amines) under appropriate conditions. The

ethoxy group at C3 is an ortho, para-director for electrophilic aromatic substitution, but the

overall electron-deficient nature of the ring makes such reactions challenging.

The following workflow illustrates a typical reductive amination, a cornerstone reaction in drug

discovery for introducing diversity.
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3-Ethoxy-2,4-difluorobenzaldehyde
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(R-NH₂ or R₂NH)

 Formation 
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Workflow for Reductive Amination.

Click to download full resolution via product page

Caption: Workflow for Reductive Amination.

Safety and Handling Precautions
No specific safety data sheet (SDS) is available for 3-Ethoxy-2,4-difluorobenzaldehyde.

However, based on data for structurally similar compounds like 3,4-difluorobenzaldehyde and

3,5-difluorobenzaldehyde, it should be handled with care.[7]

Potential Hazards: Assumed to be an irritant to the skin, eyes, and respiratory tract. May be

harmful if swallowed. Combustibility should be assumed, similar to other benzaldehyde

derivatives.

Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant

gloves (e.g., nitrile), and a lab coat.
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Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid

breathing vapors or dust. Keep away from strong oxidizing agents and strong bases.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Applications in Research and Drug Discovery
3-Ethoxy-2,4-difluorobenzaldehyde is a valuable building block for synthesizing more

complex molecules.[8]

Medicinal Chemistry: Fluorine substitution is a common strategy in drug design to modulate

metabolic stability, binding affinity, and bioavailability. The presence of two fluorine atoms

and an alkoxy group makes this scaffold attractive for developing novel kinase inhibitors,

GPCR ligands, and other therapeutic agents. The aldehyde handle allows for the

straightforward introduction of diverse chemical functionalities to explore structure-activity

relationships (SAR).

Materials Science: Fluorinated aromatic compounds are used in the synthesis of polymers,

liquid crystals, and other advanced materials due to their unique electronic properties and

thermal stability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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